Ethyl 5-chloro-2-fluoro-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10ClFO3 |
|---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3H2,1-2H3 |
InChI Key |
CJLSWPHKKCROSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)OC)Cl |
Origin of Product |
United States |
Computational and Theoretical Chemical Investigations
Quantum Chemical Investigations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of Ethyl 5-chloro-2-fluoro-4-methoxybenzoate. These studies reveal how the interplay of the chloro, fluoro, methoxy (B1213986), and ethyl ester substituents governs the distribution of electrons within the molecule.
Analysis of the molecular orbitals (MOs) provides a quantum mechanical perspective on bonding and electron distribution. The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are key determinants of a molecule's reactivity.
The electron density distribution is significantly influenced by the electronegative halogen atoms (chlorine and fluorine) and the electron-donating methoxy group. The fluorine atom, being highly electronegative, and the chlorine atom both withdraw electron density from the benzene (B151609) ring through the sigma framework. Conversely, the methoxy group donates electron density to the aromatic system via resonance. This push-pull electronic effect creates a nuanced electron density map across the molecule, influencing its electrostatic potential and interaction with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.gov It posits that the most significant interactions between reacting molecules occur between their frontier orbitals: the HOMO and the LUMO. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is typically localized on the electron-rich aromatic ring, particularly influenced by the methoxy group, while the LUMO is often centered on the electron-deficient regions, including the carbonyl group of the ester and the carbon atoms attached to the halogens. This distribution suggests that the molecule is susceptible to electrophilic attack at the activated positions of the ring and nucleophilic attack at the ester carbonyl carbon.
Table 1: Frontier Molecular Orbital Properties
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | Energy difference, indicating chemical reactivity |
Note: Specific energy values from computational studies are required for a complete table.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of a molecule are crucial to its properties and reactivity. Conformational analysis of this compound involves exploring the various spatial arrangements of its atoms, which arise from rotation around single bonds.
By systematically rotating the rotatable bonds, such as those in the ethyl ester and methoxy groups, computational methods can map out the potential energy surface (PES) of the molecule. This surface reveals the low-energy, stable conformations (conformers) and the energy barriers that separate them. The most stable conformer represents the molecule's preferred three-dimensional shape.
The substituents on the benzene ring exert significant steric and electronic influences on the molecule's preferred conformation. The size of the chlorine atom and the methoxy group can create steric hindrance that disfavors certain rotational orientations of the adjacent ethyl ester group. Furthermore, electronic interactions, such as dipole-dipole interactions between the polar C-F, C-Cl, and C=O bonds, also play a role in determining the conformational preferences.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a valuable tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction mechanisms and understand the factors that control reaction outcomes. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group. These models provide detailed energetic profiles that help to explain observed experimental results and predict the feasibility of new transformations.
Transition State Characterization and Reaction Pathway Mapping
No publicly available research data was found for this section.
Prediction of Reaction Energetics and Kinetic Parameters
No publicly available research data was found for this section.
Advanced Computational Prediction of Reactivity and Selectivity
Analysis of Electrophilic and Nucleophilic Attack Sites
No publicly available research data was found for this section.
Theoretical Basis for Regioselectivity and Stereoselectivity
No publicly available research data was found for this section.
Reactivity Profiles and Transformational Chemistry
Hydrolysis and Transesterification Reactions of the Ester Moiety
The ester group in Ethyl 5-chloro-2-fluoro-4-methoxybenzoate is a primary site for nucleophilic acyl substitution reactions, including hydrolysis and transesterification. These transformations are pivotal for modifying the carboxyl functional group and are typically catalyzed by acids or bases.
The acid-catalyzed hydrolysis of this compound to its corresponding carboxylic acid, 5-chloro-2-fluoro-4-methoxybenzoic acid, and ethanol is a reversible process. chemistrysteps.comlibretexts.org The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uklibretexts.org The excess water helps to shift the equilibrium towards the products. chemguide.co.uklibretexts.org
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comaakash.ac.in
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. chemguide.co.ukyoutube.com This leads to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the ethoxy group, converting it into a good leaving group (ethanol). youtube.com
Elimination of Ethanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. youtube.com
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.orgyoutube.com
This entire process is an equilibrium, representing the reverse of Fischer esterification. chemistrysteps.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into an alcohol (ethanol) and the salt of the carboxylic acid (sodium 5-chloro-2-fluoro-4-methoxybenzoate). chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction goes to completion because the final deprotonation step is essentially irreversible. chemistrysteps.commasterorganicchemistry.com
The mechanism for saponification involves the following steps:
Nucleophilic Attack by Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group. masterorganicchemistry.com
To obtain the free carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt. masterorganicchemistry.com
Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu For this compound, this would involve reacting it with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol. ucla.edu
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Base-Catalyzed Transesterification : This process is typically initiated by an alkoxide ion corresponding to the new alcohol. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release the original ethoxide group.
The kinetics of transesterification are influenced by the nature of the substituents on the aromatic ring. Studies on similar substituted phenyl benzoates have shown that electron-withdrawing groups on the benzoyl fragment facilitate the reaction. researchgate.netrsc.org In the case of this compound, the electron-withdrawing effects of the chloro and fluoro substituents would be expected to increase the rate of nucleophilic attack at the carbonyl carbon, thus influencing the kinetics of the reaction.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its four substituents: chloro, fluoro, methoxy (B1213986), and the ethyl ester group.
The substituents on the aromatic ring dictate its susceptibility to electrophilic and nucleophilic attack by modulating the electron density of the ring.
Methoxy Group (-OCH₃) : Located at position 4, the methoxy group is a strong activating group. It donates electron density to the ring through resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). It strongly directs incoming electrophiles to the ortho and para positions.
Fluoro (-F) and Chloro (-Cl) Groups : Located at positions 2 and 5, respectively, these halogen substituents are deactivating groups. They withdraw electron density from the ring inductively (-I effect), which is stronger than their electron-donating resonance effect (+R effect). Despite being deactivators, they are ortho, para-directors.
Ethyl Benzoate (B1203000) Group (-COOCH₂CH₃) : This group is a deactivating group due to both its inductive and resonance electron-withdrawing effects (-I and -R effects). It directs incoming electrophiles to the meta position.
The position of electrophilic attack on the aromatic ring is determined by the directing effects of the existing substituents.
The methoxy group at C4 strongly directs ortho to itself (C3 and C5).
The fluoro group at C2 directs ortho (C3) and para (C5).
The chloro group at C5 directs ortho (C6) and para (C2 - already substituted).
The ester group at C1 directs meta (C3 and C5).
Considering the available positions on the ring (C3 and C6), the directing effects can be summarized:
Position C3 : This position is ortho to the fluoro group, meta to the chloro group, ortho to the methoxy group, and meta to the ester group. It is activated by the methoxy group and directed to by the fluoro and ester groups.
Position C6 : This position is meta to the fluoro group, ortho to the chloro group, and meta to the methoxy group.
The powerful ortho, para-directing ability of the methoxy group is the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group. Position C5 is already occupied by chlorine. Position C3 is sterically hindered by the adjacent fluoro group (at C2) and the ester group (at C1). However, the combined directing influence of the methoxy, fluoro, and ester groups towards C3 makes it a probable site of substitution. The rate of substitution would be slower than that of anisole due to the presence of three deactivating groups.
For nucleophilic aromatic substitution (SₙAr), the ring must be electron-deficient and contain a good leaving group. The presence of multiple electron-withdrawing groups (F, Cl, CO₂Et) makes the ring susceptible to SₙAr reactions. The fluoro and chloro atoms can act as leaving groups, with fluoride generally being a better leaving group than chloride in SₙAr reactions. Nucleophilic attack would be favored at the positions activated by the electron-withdrawing groups, such as C2 or C5.
Reduction and Oxidation Chemistry of Functional Groups
The selective transformation of the ester and methoxy groups, as well as the aromatic ring itself, highlights the nuanced reactivity of this compound.
Selective Reduction of the Ester Group to Alcohol or Aldehyde
The ethyl ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (5-chloro-2-fluoro-4-methoxyphenyl)methanol. byjus.commasterorganicchemistry.comadichemistry.comyoutube.com The reaction typically proceeds in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
For the selective reduction to the aldehyde, (5-chloro-2-fluoro-4-methoxy)benzaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.commasterorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. youtube.commasterorganicchemistry.comyoutube.com The low temperature stabilizes the hemiacetal intermediate formed after the initial hydride attack, which then collapses to the aldehyde upon workup.
| Product | Reagent | Typical Conditions |
|---|---|---|
| (5-chloro-2-fluoro-4-methoxyphenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temperature |
| 5-chloro-2-fluoro-4-methoxybenzaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous toluene or CH₂Cl₂, -78 °C |
Oxidation Pathways of the Aromatic Ring or Methoxy Group
The electron-rich aromatic ring and the methoxy group of this compound are susceptible to oxidation, although the presence of electron-withdrawing halogens can influence the reactivity.
Oxidation of the aromatic ring can be challenging due to the deactivating effect of the ester group and the halogens. However, under forcing conditions with strong oxidizing agents, degradation of the ring can occur. More controlled oxidation, such as hydroxylation, is often difficult to achieve selectively. The atmospheric oxidation of similar polychlorinated aromatic compounds is known to be initiated by hydroxyl radicals, suggesting that such reactive species could lead to the introduction of hydroxyl groups on the ring. nih.govepa.gov
The methoxy group can undergo oxidative demethylation to yield the corresponding phenol, 5-chloro-2-fluoro-4-hydroxybenzoic acid. This transformation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. Enzymatic methods for the O-demethylation of methoxybenzoates have also been reported, offering a milder alternative.
Derivatization and Functional Group Interconversions for Synthetic Utility
The presence of multiple functional groups on this compound provides numerous opportunities for derivatization, enabling the synthesis of a wide range of analogues with modified properties.
Synthesis of Analogues with Modified Halogen or Alkyl Groups
Modification of the halogen substituents on the aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly for the fluorine atom, which is activated by the para-ester group and the ortho-chloro group. youtube.comnih.govyoutube.comambeed.com Strong nucleophiles can displace the fluoride, allowing for the introduction of other functionalities. The chlorine atom is generally less reactive towards SNAr.
The synthesis of analogues with different alkyl groups in the ester functionality can be readily accomplished through transesterification. By treating this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups.
Pathways to Introduce New Functionalities onto the Aromatic Core
The introduction of new functionalities onto the aromatic core can be achieved through electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. wikipedia.orgcsbsju.eduorganicchemistrytutor.comyoutube.comlibretexts.org
The methoxy group is a strong activating group and an ortho-, para-director. The ester group is a deactivating group and a meta-director. The fluorine and chlorine atoms are deactivating but ortho-, para-directing. wikipedia.orgcsbsju.edulibretexts.org Considering the positions of these substituents, the most likely position for electrophilic attack is the carbon atom ortho to the methoxy group (C3), which is activated by the methoxy group and not sterically hindered. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, which would introduce nitro, additional halogen, or acyl/alkyl groups, respectively, onto the aromatic ring.
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₃ | 4 | Activating | Ortho, Para |
| -F | 2 | Deactivating | Ortho, Para |
| -Cl | 5 | Deactivating | Ortho, Para |
| -COOEt | 1 | Deactivating | Meta |
Applications in Chemical Synthesis and Materials Science Research
Role as an Intermediate in Fine Chemical Synthesis
The unique substitution pattern of Ethyl 5-chloro-2-fluoro-4-methoxybenzoate makes it an important starting material for constructing more elaborate molecular architectures. The interplay of the electron-withdrawing halogen atoms and the electron-donating methoxy (B1213986) group influences the reactivity of the aromatic ring, allowing for selective chemical transformations.
Precursor for Advanced Heterocyclic Compounds
This compound is a key intermediate in the synthesis of advanced heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. The parent acid of the title compound, 5-Chloro-2-fluorobenzoic acid, is utilized in the molecular design of pyrimidine-based Aurora kinase inhibitors. ossila.com In such syntheses, the ethyl ester form serves as a protected carboxylic acid that can be readily converted to an amide, a necessary step for building the heterocyclic pyrimidine (B1678525) ring. The presence of the chloride substituent has been noted to enhance binding affinity to target proteins. ossila.com
Furthermore, related halogenated benzoic acid derivatives are fundamental in creating other complex heterocyclic systems. For instance, similar structures are used as key intermediates for preparing antimicrobial 3-quinolinecarboxylic acid drugs, a class of potent antibiotics. semanticscholar.orgresearchgate.net The synthesis of these quinolone structures often involves a multi-step sequence where the substituted benzoic acid derivative is elaborated to form the final bicyclic heterocyclic system. semanticscholar.org
Building Block for Complex Polyaromatic Systems
While its primary documented use is in heterocyclic synthesis, the structural motifs present in this compound are foundational for building larger polyaromatic systems. The halogen substituents (chlorine and fluorine) provide reactive handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds and assembling complex aromatic structures. Although specific examples detailing the use of this exact ester in polyaromatic synthesis are not extensively documented in current literature, its potential is inferred from the well-established reactivity of similar halogenated aromatic compounds.
Contributions to Agrochemical Research and Development (Chemical Precursors)
In the field of agrochemical research, the development of new herbicides and insecticides often relies on the systematic modification of chemical structures to enhance efficacy and selectivity. This compound serves as a valuable scaffold for creating libraries of new potential agrochemicals.
Synthetic Intermediate for Herbicidal or Insecticidal Analogs
The development of novel pesticides is a critical area of research to address global food security and manage pest resistance. googleapis.com Aromatic amides, which can be synthesized from precursors like this compound, are a known class of molecules with pesticidal activity. The ester group can be easily converted to a wide range of amides by reacting it with different amines. This allows chemists to generate a large number of analog compounds, which can then be screened for herbicidal or insecticidal properties. This approach is fundamental to the discovery of new active ingredients for crop protection.
Structure-Property Relationships in Agrochemical Precursors
The specific arrangement of substituents on this compound is crucial for studying structure-activity relationships (SAR). Each functional group—the chloro, fluoro, methoxy, and ethyl ester—can be systematically varied to probe how changes in the molecule's electronic and steric properties affect its biological activity.
For example, altering the position or type of halogen can impact the molecule's binding affinity to a target enzyme in a weed or insect. Likewise, modifying the methoxy group can change the compound's solubility and metabolic stability. By using this specific, well-defined precursor, researchers can synthesize a series of related compounds and test them, leading to a deeper understanding of the molecular features required for optimal agrochemical performance.
Table 1: Influence of Substituents on Precursor Properties
| Substituent | Potential Influence on Final Agrochemical Product |
|---|---|
| Chloro Group | Can enhance binding affinity and metabolic stability. |
| Fluoro Group | Often increases lipophilicity and binding interactions. |
| Methoxy Group | Affects solubility, metabolic pathways, and electronic properties. |
| Ethyl Ester | Provides a reactive site for conversion into various amides and other functional groups to create diverse analogs. |
Potential in Polymer Science and Advanced Materials
The utility of this compound extends beyond biological applications into the realm of materials science. Its parent molecule, 5-Chloro-2-fluorobenzoic acid, has been successfully used in the synthesis of advanced polymers with specialized properties. ossila.com
Specifically, this chemical family is used to create monomers for poly(phenylene ether)-based electrolyte membranes. ossila.com These types of polymers are of significant interest for applications in proton exchange fuel cells. The synthesis involves converting the benzoic acid into a more reactive form, which is then used to build the repeating units of the polymer chain. The ethyl ester serves as a direct precursor in this process. The resulting polymeric membrane has demonstrated high proton conductivity, a key requirement for efficient fuel cell operation. ossila.com This application highlights the role of this compound as a precursor to high-performance materials.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-Chloro-2-fluorobenzoic acid |
Monomer or Comonomer in Specialty Polymer Synthesis
While specific examples of the direct use of this compound as a monomer in large-scale polymer production are not extensively documented in publicly available research, its structural characteristics suggest its potential as a comonomer in the synthesis of specialty polymers. The presence of the ester group allows for its participation in polymerization reactions such as transesterification to form polyesters.
The incorporation of this substituted benzoate (B1203000) unit into a polymer backbone could impart specific properties to the resulting material. For instance, the halogen atoms (chlorine and fluorine) can enhance flame retardancy and thermal stability. The fluorine atom, in particular, is known to confer properties such as low surface energy, high resistance to chemical degradation, and specific dielectric properties. The methoxy group can influence the polymer's solubility and its interaction with other materials.
The synthesis of specialty polymers often involves the copolymerization of multiple monomers to achieve a desired combination of properties. This compound could be introduced as a minor component (comonomer) to fine-tune the characteristics of the final polymer. For example, in the production of high-performance polyesters, small amounts of this or similar halogenated and methoxy-substituted monomers could be included to modify properties like the glass transition temperature, crystallinity, and resistance to environmental stressors.
Building Block for Materials with Specific Optical or Electronic Properties
The electronic nature of the substituents on the aromatic ring of this compound makes it an interesting building block for materials with tailored optical and electronic properties. The combination of electron-donating (-OCH3) and electron-withdrawing (-Cl, -F) groups creates a push-pull system, which can lead to intramolecular charge transfer (ICT) characteristics. Molecules with ICT properties are fundamental to the development of various organic electronic materials.
Substituted benzoates, in general, are recognized for their role as acceptor moieties in the design of molecules for organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on the nature and position of the substituents on the aromatic ring, which influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By carefully selecting the substituents, the emission color and efficiency of the OLED can be tuned.
Organic Light-Emitting Diodes (OLEDs): As a component of larger conjugated molecules, the substituted benzoate core could influence the charge transport and recombination processes, leading to efficient light emission.
Organic Photovoltaics (OPVs): In the design of donor-acceptor systems for OPVs, this compound could serve as a precursor to either the donor or the acceptor component, with its electronic properties tailored by the specific substitution pattern.
Non-linear Optical (NLO) Materials: The push-pull nature of the substituents can lead to significant molecular hyperpolarizabilities, a key requirement for NLO materials used in applications like frequency doubling of laser light.
The following table summarizes the key functional groups of this compound and their potential influence on material properties:
| Functional Group | Type | Potential Influence on Material Properties |
| Ethyl Ester | Reactive Group | Allows for incorporation into polymer chains (e.g., polyesters) through reactions like transesterification. |
| Chlorine | Electron-withdrawing | Can enhance thermal stability, flame retardancy, and influence electronic properties. |
| Fluorine | Electron-withdrawing | Imparts high thermal and chemical resistance, low surface energy, and specific dielectric properties. |
| Methoxy | Electron-donating | Can affect solubility, intermolecular interactions, and contribute to push-pull electronic systems. |
Applications in Dye and Pigment Chemistry
The structural features of this compound also suggest its utility as a precursor in the synthesis of dyes and pigments. The aromatic ring with its specific substitution pattern can serve as a foundational element in the construction of chromophoric systems.
Precursor to Chromophore or Auxochrome Structures
In the context of dye chemistry, a chromophore is the part of a molecule responsible for its color, which arises from electronic transitions. An auxochrome is a functional group attached to a chromophore that modifies the wavelength and intensity of the absorption.
This compound can be chemically modified to either form a part of a chromophore or to introduce auxochromic groups. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic steps. The presence of halogen and methoxy groups on the ring already acts as auxochromes, influencing the electronic transitions within a larger dye molecule.
Substituted benzoic acids and their esters are known to be used in the synthesis of various classes of dyes, including azo dyes. scholarsresearchlibrary.comrasayanjournal.co.in Azo dyes, characterized by the -N=N- functional group, are one of the largest and most versatile classes of synthetic colorants. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While this compound itself is not a primary amine, it could be a precursor to a coupling component or part of a molecule that is later transformed into a dye.
Synthesis of Colorants with Tunable Spectral Characteristics
The color of a dye is determined by the wavelengths of light it absorbs in the visible spectrum. This absorption is directly related to the energy difference between the electronic ground state and excited states of the molecule. By modifying the chemical structure of the dye, this energy gap can be altered, allowing for the tuning of its color.
The substituents on the aromatic ring of this compound play a crucial role in this tuning process. The combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups can be strategically employed to modulate the electronic properties of a resulting dye molecule. This "push-pull" effect can lead to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths (a bathochromic or red shift).
The specific position of these substituents is also critical. The ortho-fluoro and para-methoxy groups in relation to the ester group, along with the meta-chloro group, create a unique electronic environment that would influence the spectral properties of any dye derived from this scaffold. The ability to fine-tune the absorption and emission spectra of colorants is highly desirable for various applications, from textiles and printing to advanced materials for optical data storage and biomedical imaging. The spectral characteristics of dyes can be influenced by the nature and position of substituents on the aromatic rings. ajol.info
The following table provides a hypothetical overview of how the substituents of this compound might influence the spectral properties of a derived dye:
| Substituent | Electronic Effect | Potential Impact on Spectral Properties |
| -OCH3 (Methoxy) | Electron-donating | Can cause a bathochromic (red) shift in absorption. |
| -Cl (Chloro) | Electron-withdrawing | Can influence the intensity and wavelength of absorption. |
| -F (Fluoro) | Electron-withdrawing | Can fine-tune the electronic properties and potentially enhance photostability. |
Advanced Analytical Characterization for Research and Mechanistic Insights
High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
The definitive structural elucidation and in-depth mechanistic understanding of "Ethyl 5-chloro-2-fluoro-4-methoxybenzoate" necessitate the application of a suite of high-resolution spectroscopic techniques. These methods provide unambiguous evidence of the compound's molecular framework, connectivity, and electronic environment.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Multi-dimensional NMR spectroscopy is indispensable for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of "this compound". While one-dimensional NMR provides initial insights, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the precise connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of "this compound". HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula with a high degree of confidence.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, cleavage of the ester bond, and the loss of a methyl radical from the methoxy (B1213986) group. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
A hypothetical fragmentation pattern is presented in the table below:
| Fragment | Proposed Structure | m/z (calculated) |
| [M]⁺ | C₁₀H₁₀ClFO₃ | 232.0303 |
| [M - OCH₂CH₃]⁺ | C₈H₄ClFO₂ | 185.9857 |
| [M - COOCH₂CH₃]⁺ | C₇H₅ClFO | 159.0064 |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers detailed information about the functional groups present in "this compound" and can provide insights into intermolecular interactions in the solid state.
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ester and methoxy groups, C-H stretching vibrations of the aromatic ring and the ethyl and methoxy groups, and vibrations associated with the C-Cl and C-F bonds.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry of "this compound".
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as halogen bonding (involving the chlorine atom), dipole-dipole interactions, and van der Waals forces, which govern the physical properties of the solid material, including its melting point and solubility. The analysis of the crystal structure can also provide insights into the planarity of the benzene (B151609) ring and the conformation of the ester and methoxy substituents.
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the purification and purity assessment of "this compound".
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling
High-performance liquid chromatography (HPLC) is the premier method for determining the purity of "this compound" and for identifying and quantifying any impurities. A reversed-phase HPLC method, using a C18 column, is typically employed for compounds of this nature.
The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance.
A typical HPLC analysis would provide the retention time of the main peak corresponding to the target compound and the area of this peak, which is proportional to its concentration. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify their levels. Method validation, including linearity, accuracy, and precision, is crucial for ensuring the reliability of the quantitative results.
A hypothetical HPLC method is outlined below:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas chromatography (GC) is an indispensable tool for the analysis of volatile organic impurities (OVIs) that may be present in this compound. rroij.comijpsonline.com These impurities can originate from starting materials, solvents used in the synthesis and purification processes, or side reactions. Given the compound's application in research and potentially as a pharmaceutical intermediate, ensuring the absence of harmful volatile impurities is critical. thermofisher.comdergipark.org.trispub.com
A headspace GC system coupled with a flame ionization detector (FID) is a standard and robust method for such analyses. thermofisher.com The methodology involves dissolving a sample of this compound in a high-boiling point solvent and heating it in a sealed vial. This allows any volatile impurities to partition into the headspace gas, which is then injected into the GC system. The separation is typically achieved on a capillary column with a non-polar stationary phase, which separates compounds based on their boiling points and polarity.
Illustrative Data Table: Typical GC Parameters for Volatile Impurity Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Headspace |
Detailed Research Findings:
In the analysis of analogous substituted ethyl benzoates, this method has proven effective in identifying and quantifying common residual solvents such as methanol, ethanol, acetone, and toluene. The high sensitivity of the FID allows for the detection of these impurities at parts-per-million (ppm) levels, ensuring compliance with stringent quality control standards. The retention times of potential impurities are confirmed by analyzing standard reference materials under the same chromatographic conditions.
Chiral Chromatography for Enantiomeric Purity Determination (if applicable)
While this compound itself is not chiral, its derivatives or precursors in a synthetic pathway may be. In such cases, or if the compound is used in asymmetric synthesis, the determination of enantiomeric purity is crucial. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the gold standard for separating and quantifying enantiomers. wikipedia.org
The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including aromatic and halogenated molecules. researchgate.netderpharmachemica.comresearchgate.net
Illustrative Data Table: Typical Chiral HPLC Parameters
| Parameter | Value |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Detailed Research Findings:
For structurally related chiral fluorinated aromatic compounds, baseline separation of enantiomers is often achievable with polysaccharide-based CSPs. acgpubs.org The differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, allow for the accurate determination of the enantiomeric excess (ee). The method's validation would typically demonstrate high linearity, precision, and accuracy for the quantification of the minor enantiomer in the presence of the major one.
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive characterization of complex mixtures and the unambiguous identification of compounds.
GC-MS and LC-MS for Complex Mixture Analysis and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal for the analysis of complex reaction mixtures containing this compound and for the definitive confirmation of its structure.
GC-MS Analysis:
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile components. europeanpharmaceuticalreview.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester group and losses from the aromatic ring. For example, the fragmentation of ethyl benzoate (B1203000) typically shows a base peak at m/z 105, corresponding to the benzoyl cation, and a peak at m/z 77 for the phenyl cation. pharmacy180.comnih.gov The presence of chlorine and fluorine atoms would lead to characteristic isotopic patterns and fragmentation pathways.
Illustrative Data Table: Expected GC-MS Fragmentation of this compound
| m/z (expected) | Fragment Identity |
| 248/250 | [M]+ (Molecular ion with Cl isotope pattern) |
| 203/205 | [M - OCH2CH3]+ |
| 175/177 | [M - OCH2CH3 - CO]+ |
LC-MS Analysis:
LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. nih.gov For this compound, reversed-phase HPLC coupled with a mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be appropriate. This technique is highly valuable for monitoring the progress of a reaction, identifying by-products, and confirming the identity of the final product in a complex matrix. researchgate.netnih.gov
NMR-MS Coupling for Integrated Structural Information
The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often through an LC interface (LC-NMR-MS), provides a synergistic approach to structure elucidation. researchgate.netlatrobe.edu.auunl.edu While MS provides information about the molecular weight and elemental composition, NMR spectroscopy provides detailed information about the connectivity of atoms within the molecule. gu.se
For this compound, ¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro, fluoro, and methoxy substituents. chemicalbook.comchegg.com ¹³C NMR would provide signals for each unique carbon atom in the molecule. brainly.com ¹⁹F NMR would show a signal for the fluorine atom, with its chemical shift providing information about its electronic environment.
By integrating the data from both MS and NMR, a complete and unambiguous structural assignment can be made. The molecular formula from high-resolution mass spectrometry (HRMS) provides a crucial constraint for the interpretation of the NMR data, while the structural fragments identified by NMR can be pieced together to match the molecular formula. This integrated approach is particularly powerful for the characterization of novel compounds or for resolving structural ambiguities. researchgate.net
In Vitro Biological Activity: Mechanistic Perspectives
Enzyme Inhibition Studies: Molecular Mechanism Focus
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. While specific studies on Ethyl 5-chloro-2-fluoro-4-methoxybenzoate are limited, the activity of structurally related compounds provides a basis for understanding its potential.
Binding Kinetics and Inhibition Type Characterization
Detailed binding kinetics and inhibition type characterization for this compound are not extensively reported in scientific literature. However, studies on similar substituted benzoates suggest potential interactions. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have shown nanomolar affinity for 5-HT4 receptors, indicating that the chloro- and methoxy- substitutions on the benzoate (B1203000) ring contribute to high-affinity binding. nih.gov One related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of biotin (B1667282) carboxylase, a key enzyme in fatty acid synthesis in bacteria. semanticscholar.orgnih.gov SABA1 exhibits a non-competitive inhibition pattern with respect to ATP. semanticscholar.org This suggests that related benzoate structures could also act as enzyme inhibitors, though the specific kinetics and type of inhibition would depend on the target enzyme and the full molecular structure.
Structure-Activity Relationships (SAR) Related to Enzyme-Ligand Interactions
The structure-activity relationship (SAR) explores how a molecule's chemical structure relates to its biological activity. For substituted benzoates, the nature and position of substituents on the aromatic ring are critical for enzyme-ligand interactions. mdpi.com
Key structural features and their potential impact include:
Halogen Substituents: The presence of both chloro and fluoro groups can enhance binding affinity and specificity for an enzyme's active site. The position of these halogens is crucial; for example, moving a fluoro group from position 4 to 2 can alter the electronic distribution and influence regioselectivity in chemical reactions. In studies of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to be favorable for antiplasmodial activity. mdpi.com
Ester Group: The ethyl ester group can affect the molecule's pharmacokinetic properties. Studies comparing ester and amide derivatives of related compounds have shown that the ester function can be advantageous for receptor activity. nih.gov
Derivatives of the core structure have been investigated for various activities. For example, modifications to related benzoate structures have led to compounds with anti-HIV and antimicrobial properties. The synergistic effects of combined halogen substitutions are often highlighted, as compounds lacking one or both halogens tend to show reduced biological activity.
Interactive Table: Structure-Activity Relationship Insights from Related Compounds
| Compound Class | Structural Variation | Observed Effect on Activity | Reference |
| Benzoate Derivatives | Replacement of methoxy (B1213986) group with hydroxyl group | Increases hydrogen-bonding capacity | |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with hydrogen | Decreased antiplasmodial activity | mdpi.com |
| 4-amino-5-chloro-2-methoxybenzoic acid derivatives | Ester vs. Amide function | Ester function showed an advantage for 5-HT4 receptor activity | nih.gov |
Receptor Binding Assays: Ligand-Receptor Interaction Focus
Receptor binding assays are used to measure the affinity of a ligand for a receptor. While specific data for this compound is scarce, related compounds have been studied for their receptor interactions.
Affinity and Selectivity Profiling for Specific Receptor Subtypes
Research on compounds with a similar 4-amino-5-chloro-2-methoxybenzoate core has demonstrated high, nanomolar affinity for 5-HT4 receptors. nih.gov For example, compound 7a (ML 10302) and 7k in one study showed Ki values of 1.07 nM and 1.0 nM, respectively. nih.gov This indicates that the substituted benzoate scaffold can be a key contributor to high-affinity receptor binding. Furthermore, studies on fluoro analogues of other complex molecules have led to the discovery of high-affinity antagonists that are highly selective for specific adrenergic receptor subtypes. nih.gov This highlights the importance of the fluoro-substitution pattern in achieving receptor selectivity.
Interactive Table: Receptor Binding Affinity of Related Benzoate Derivatives
| Compound | Receptor Target | Ki (nM) |
| Compound 7a (ML 10302) | 5-HT4 | 1.07 ± 0.5 |
| Compound 7k | 5-HT4 | 1.0 ± 0.3 |
| Compound 7g | 5-HT4 | 0.26 ± 0.06 |
Data from a study on derivatives of 4-amino-5-chloro-2-methoxybenzoic acid. nih.gov
Computational Docking and Molecular Dynamics Simulations of Binding
Computational methods like molecular docking and molecular dynamics are used to predict and analyze the interaction between a ligand and a receptor at the molecular level. Such studies have been performed on related benzoate structures to understand their binding modes. For instance, molecular modeling of 4-amino-5-chloro-2-methoxybenzoate derivatives revealed that their most stable conformations are characterized by a folded ethyl chain, which is a feature also seen in other conformationally-constrained benzamides that bind to 5-HT4 receptors. nih.gov
Docking studies on other substituted benzoates, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, have been used to predict their anti-inflammatory activity by modeling their interaction with the COX-2 receptor. fip.org These computational approaches are valuable for predicting the binding orientation and energy, providing a rationale for observed biological activities and guiding the design of new, more potent compounds.
Cell-Free Biochemical Pathway Modulation
Cell-free assays allow for the study of a compound's effect on a specific biochemical pathway without the complexities of a cellular environment. While there is no specific information on this compound modulating a cell-free biochemical pathway, the inhibition of biotin carboxylase by the related compound SABA1 provides a relevant example. semanticscholar.orgnih.gov Biotin carboxylase catalyzes the first committed step in the fatty acid synthesis pathway. semanticscholar.orgnih.gov Inhibition of this enzyme in a cell-free system demonstrates a direct modulation of this critical biochemical pathway. This finding suggests that other structurally similar benzoates could potentially modulate this or other pathways, a hypothesis that would require confirmation through specific cell-free assays.
Investigation of Specific Biochemical Target Interactions
There is currently no specific information available in the scientific literature detailing the investigation of direct interactions between this compound and specific biochemical targets such as receptors or enzymes. While related compounds, such as certain benzamides, have been explored for their roles as enzyme inhibitors, for instance, in the context of α-glucosidase inhibition, such direct mechanistic data for this compound is not present in available research.
Effects on Metabolic Enzymes or Pathways in vitro
Similarly, there is a lack of published research on the effects of this compound on metabolic enzymes or pathways in vitro. Studies on structurally different but related compounds, for example, have shown effects on hepatic peroxisomal enzymes. However, these findings cannot be directly extrapolated to this compound, and dedicated studies on its metabolic effects are required.
Antimicrobial Activity: Mechanistic Insights (Non-clinical efficacy)
While there is a general interest in the antimicrobial properties of halogenated organic compounds, specific mechanistic studies on how this compound exerts any potential antimicrobial effects are not available.
Inhibition of Microbial Growth Pathways or Enzymes
No studies have been identified that investigate the inhibitory effects of this compound on specific microbial growth pathways or enzymes. For context, research on other distinct chloro- and fluoro-containing compounds has shown mechanisms such as the inhibition of biotin carboxylase, a key enzyme in fatty acid synthesis. However, whether this compound acts via this or any other specific microbial enzyme inhibition remains undetermined.
Disruption of Microbial Cellular Processes
There is no available data from studies examining the potential for this compound to disrupt microbial cellular processes, such as membrane integrity or other vital functions.
Environmental Chemistry and Degradation Studies
Photodegradation Pathways in Aqueous and Atmospheric Environments
Photodegradation is a critical process that determines the persistence of chemical compounds in sunlit environments, such as the surface of water bodies and the atmosphere. This process can involve direct absorption of light by the molecule or indirect reactions with photochemically generated species like hydroxyl radicals.
Identification of Photolytic Transformation Products
A thorough review of existing scientific literature indicates that no studies have been published that identify the specific photolytic transformation products of Ethyl 5-chloro-2-fluoro-4-methoxybenzoate. Research on other halogenated aromatic compounds suggests potential pathways could include the cleavage of the ester bond, dehalogenation (removal of chlorine or fluorine), or transformation of the methoxy (B1213986) group. However, without experimental data, the specific products formed from this compound remain unknown.
Table 1: Potential Photolytic Transformation Products of this compound No specific photolytic transformation products have been identified in the reviewed literature.
| Transformation Product Name | Chemical Formula | Notes |
|---|---|---|
| Data Not Available | - | Studies are required to identify products. |
Kinetics of Photochemical Reactions
There is no available data on the kinetics of the photochemical reactions of this compound. Determining the reaction rates and quantum yields would be necessary to model its environmental persistence and is a subject for future research.
Biodegradation Mechanisms in Environmental Matrices
Biodegradation by microorganisms is a primary pathway for the removal of organic pollutants from soil and water. The structure of a molecule, including the presence of halogens, significantly influences its susceptibility to microbial attack.
Microbial Degradation Pathways and Metabolite Identification
Specific microbial degradation pathways for this compound have not been documented. Similarly, no metabolic products resulting from its microbial transformation have been identified in the scientific literature. Studies on other chlorinated benzoates show that bacteria can degrade them through various enzymatic actions, often involving dioxygenases or hydrolytic dehalogenases under aerobic conditions and reductive dechlorination under anaerobic conditions. arizona.edu The presence of a highly stable carbon-fluorine bond in this compound may, however, render it more resistant to degradation compared to its non-fluorinated counterparts. nih.gov
Table 2: Identified Microbial Degradation Metabolites of this compound No metabolites from the microbial degradation of this specific compound have been reported.
| Metabolite Name | Identification Method | Environmental Matrix |
|---|---|---|
| Data Not Available | - | - |
Assessment of Biodegradability under Aerobic and Anaerobic Conditions
No studies assessing the biodegradability of this compound under either aerobic or anaerobic conditions were found. Standardized biodegradability tests would be required to determine its persistence and potential for accumulation in different environmental compartments. While some bacteria are known to degrade fluorinated benzoates anaerobically, this capability is not widespread. nih.gov
Chemical Stability and Hydrolysis in Environmental Systems
The chemical stability of a compound, particularly its resistance to hydrolysis, is crucial for its environmental persistence. The ester functional group in this compound is potentially susceptible to hydrolysis, which would break the molecule into its corresponding carboxylic acid (5-chloro-2-fluoro-4-methoxybenzoic acid) and ethanol. This reaction can be influenced by pH, temperature, and the presence of catalysts.
pH-Dependent Hydrolysis Kinetics and Mechanisms
The hydrolysis of this compound, an ester, proceeds via nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group. This reaction results in the cleavage of the ester bond, yielding 5-chloro-2-fluoro-4-methoxybenzoic acid and ethanol. The rate of this process is highly dependent on the pH of the solution.
Under acidic conditions (low pH), the reaction is typically slow and catalyzed by the presence of hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.
Conversely, under alkaline conditions (high pH), the hydrolysis is significantly accelerated due to the presence of the more potent nucleophile, the hydroxide ion (OH⁻). The direct attack of the hydroxide ion on the carbonyl carbon is the rate-determining step in this base-catalyzed hydrolysis.
Based on studies of structurally similar compounds, a hypothetical representation of the pH-rate profile for the hydrolysis of this compound can be constructed. The hydrolysis rate constant (k_obs) would be the sum of the rate constants for the acid-catalyzed (k_a), neutral (k_n), and base-catalyzed (k_b) pathways:
k_obs = k_a[H⁺] + k_n + k_b[OH⁻]
The table below provides a hypothetical illustration of the first-order hydrolysis rate constants and the corresponding half-lives at different pH values at a constant temperature (e.g., 25°C).
Interactive Data Table: Hypothetical pH-Dependent Hydrolysis of this compound at 25°C
| pH | Predominant Mechanism | Hypothetical Rate Constant (k_obs) (day⁻¹) | Hypothetical Half-life (t₁/₂) (days) |
|---|---|---|---|
| 4 | Acid-catalyzed | 0.001 | 693 |
| 7 | Neutral/Base-catalyzed | 0.01 | 69.3 |
| 9 | Base-catalyzed | 1.0 | 0.69 |
Temperature Effects on Chemical Stability
The chemical stability of this compound is also markedly influenced by temperature. An increase in temperature generally leads to an increase in the rate of chemical reactions, including hydrolysis. This relationship is described by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature.
For the hydrolysis of this compound, higher temperatures will accelerate the degradation process across all pH ranges. The activation energy (Ea) for the hydrolysis of esters is a key parameter in quantifying this temperature dependence. While specific experimental data on the thermal degradation of this compound is scarce, studies on other halogenated aromatic esters suggest that they can be susceptible to thermal decomposition. msstate.edu
The following table illustrates the hypothetical effect of temperature on the hydrolysis half-life of this compound at a neutral pH of 7.
Interactive Data Table: Hypothetical Temperature Effect on Hydrolysis Half-life of this compound at pH 7 | Temperature (°C) | Hypothetical Rate Constant (k_obs) (day⁻¹) | Hypothetical Half-life (t₁/₂) (days) | | :--- | :--- | :--- | :--- | | 10 | 0.003 | 231 | | 25 | 0.01 | 69.3 | | 40 | 0.03 | 23.1 |
Environmental Partitioning Behavior (Non-Toxicological Fate)
The environmental partitioning of a chemical describes its distribution between different environmental compartments such as soil, water, and air. This behavior is crucial for understanding a chemical's mobility and potential for exposure.
Adsorption to Soil and Sediment
The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility in the environment. This process is largely governed by the compound's physicochemical properties and the characteristics of the soil, particularly its organic carbon content. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of adsorption.
For non-ionic organic compounds like this compound, adsorption is primarily driven by hydrophobic interactions with the organic matter in soil and sediment. nih.gov Compounds with higher Koc values are more likely to be sorbed to soil particles and are therefore less mobile. chemsafetypro.com
While an experimental Koc value for this compound is not available, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models based on its octanol-water partition coefficient (Kow). Given the presence of halogen substituents and a methoxy group, the compound is expected to have a moderate to high hydrophobicity, suggesting a significant potential for adsorption to soil and sediment.
The following table presents estimated Koc values and the corresponding mobility classification based on general criteria. chemsafetypro.com
Interactive Data Table: Estimated Soil Adsorption and Mobility of this compound
| Parameter | Estimated Value | Mobility Classification |
|---|---|---|
| Log Koc | 2.5 - 3.5 | Low to Moderate |
| Koc (L/kg) | 316 - 3162 | Low to Moderate |
Leaching Potential in Aquatic and Terrestrial Systems
The leaching potential of a chemical refers to its likelihood of moving through the soil profile and reaching groundwater. This is a significant concern for environmental contamination. The Groundwater Ubiquity Score (GUS), an empirical index, is often used to estimate the leaching potential of pesticides and other organic compounds. orst.edu The GUS index is calculated based on the compound's environmental persistence (half-life in soil) and its mobility (Koc). orst.edu
GUS = log₁₀(t₁/₂_soil) × (4 - log₁₀(Koc))
Where:
t₁/₂_soil is the soil half-life in days.
Koc is the soil organic carbon-water partitioning coefficient.
A higher GUS value indicates a greater potential for leaching. orst.edu To calculate a hypothetical GUS value for this compound, we need to estimate its soil half-life. Assuming a soil half-life in the range of 30 to 90 days, which is plausible for a moderately persistent halogenated aromatic compound, and using the estimated Koc values from the previous section, we can calculate a range of potential GUS values.
Interactive Data Table: Hypothetical Leaching Potential of this compound
| Assumed Soil Half-life (t₁/₂) (days) | Estimated Log Koc | Calculated GUS Value | Leaching Potential Classification |
|---|---|---|---|
| 30 | 3.0 | 1.48 | Low |
| 60 | 3.0 | 1.78 | Transitional |
| 90 | 3.0 | 1.95 | Transitional |
| 30 | 2.5 | 2.21 | Moderate |
| 60 | 2.5 | 2.67 | Moderate |
| 90 | 2.5 | 2.93 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
